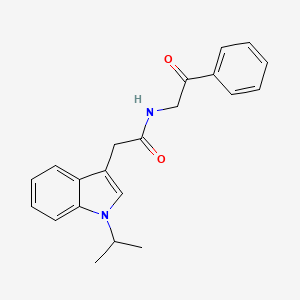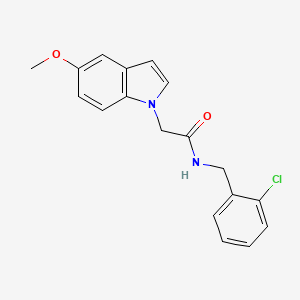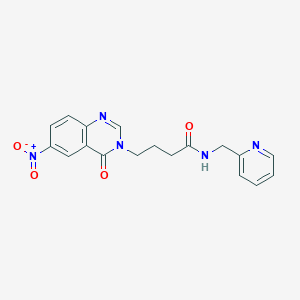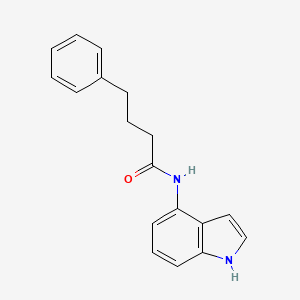
2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Acetamide Formation: The acetamide moiety can be introduced by reacting the indole derivative with an appropriate acylating agent such as acetic anhydride or acetyl chloride.
Phenylethyl Group Addition: The phenylethyl group can be added through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen, using electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide
- 2-(1-ethyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide
- 2-(1-propyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide
Uniqueness
2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide is unique due to the presence of the isopropyl group at the indole nitrogen, which may influence its biological activity and physicochemical properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-phenacyl-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)23-14-17(18-10-6-7-11-19(18)23)12-21(25)22-13-20(24)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,25) |
InChI Key |
WBRQRDVVYNETME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11126676.png)


![N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan](/img/structure/B11126688.png)
![1-({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)propan-2-one](/img/structure/B11126701.png)
![2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate](/img/structure/B11126702.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11126709.png)
![N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11126718.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11126719.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11126720.png)
![11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11126725.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11126726.png)

![N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11126731.png)
